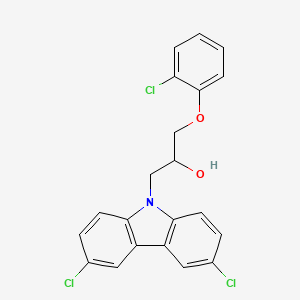
1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol is a synthetic organic compound Its structure consists of a chlorophenoxy group, a dichlorocarbazole moiety, and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol typically involves multi-step organic reactions. One possible route could be:
Formation of 2-chlorophenoxy group: Reacting 2-chlorophenol with an appropriate alkylating agent under basic conditions.
Synthesis of 3,6-dichloro-9H-carbazole: Chlorination of carbazole using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: Combining the 2-chlorophenoxy intermediate with the 3,6-dichloro-9H-carbazole derivative using a coupling reagent such as a Grignard reagent or organolithium compound.
Final Step: Introducing the propanol chain through a nucleophilic substitution or addition reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol could have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol would depend on its specific application. For instance:
Pharmacological Effects: It might interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Biochemical Pathways: Could be involved in signaling pathways or metabolic processes, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenoxy)-3-(9H-carbazol-9-yl)-2-propanol: Lacks the dichloro substitution on the carbazole ring.
1-(2-bromophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol: Bromine instead of chlorine on the phenoxy group.
1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-butanol: Butanol chain instead of propanol.
Uniqueness
1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol is unique due to the specific combination of functional groups and substitutions, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H16Cl3NO2 |
|---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C21H16Cl3NO2/c22-13-5-7-19-16(9-13)17-10-14(23)6-8-20(17)25(19)11-15(26)12-27-21-4-2-1-3-18(21)24/h1-10,15,26H,11-12H2 |
InChI Key |
UBWGHMGWAIGKMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















